molecular formula C6H11ClF3N B2378070 4,4,5-Trifluoroazepane hydrochloride CAS No. 1823871-41-5

4,4,5-Trifluoroazepane hydrochloride

Cat. No.: B2378070
CAS No.: 1823871-41-5
M. Wt: 189.61
InChI Key: JTOFMORPMUVMLO-UHFFFAOYSA-N
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Description

4,4,5-Trifluoroazepane hydrochloride: is a chemical compound with the molecular formula C6H11ClF3N . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trifluoroazepane hydrochloride typically involves the introduction of trifluoromethyl groups into the azepane ring. One common method includes the reaction of azepane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Trifluoroazepane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Formation of substituted azepane derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated products.

    Reduction Reactions: Formation of amines or other reduced compounds.

Scientific Research Applications

4,4,5-Trifluoroazepane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5-Trifluoroazepane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,4-Difluoroazepane hydrochloride
  • 3,4,4-Trifluoroazepane hydrochloride
  • 2,4,5-Trifluorobenzyl chloride

Comparison: 4,4,5-Trifluoroazepane hydrochloride is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of three fluorine atoms in the 4 and 5 positions of the azepane ring imparts distinct electronic and steric effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,4,5-trifluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-5-1-3-10-4-2-6(5,8)9;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFMORPMUVMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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